molecular formula C17H22F2N6O B12264888 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine

Cat. No.: B12264888
M. Wt: 364.4 g/mol
InChI Key: UQSXZNVFQKKYMB-UHFFFAOYSA-N
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Description

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a piperidine ring, a triazolopyrazine moiety, and difluorinated carbonyl groups. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Hydroxyl derivatives of the carbonyl group.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine involves inhibition of specific kinases such as c-Met and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Foretinib: A known c-Met and VEGFR-2 inhibitor with a similar mechanism of action.

    Cabozantinib: Another kinase inhibitor targeting c-Met and VEGFR-2, used in cancer therapy.

    Crizotinib: A multi-kinase inhibitor with activity against c-Met and ALK kinases.

Uniqueness

4-(4,4-Difluoropiperidine-1-carbonyl)-1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidine is unique due to its specific structural features, such as the difluorinated piperidine ring and the triazolopyrazine core. These features contribute to its high selectivity and potency as a kinase inhibitor, making it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C17H22F2N6O

Molecular Weight

364.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C17H22F2N6O/c1-12-21-22-15-14(20-6-11-25(12)15)23-7-2-13(3-8-23)16(26)24-9-4-17(18,19)5-10-24/h6,11,13H,2-5,7-10H2,1H3

InChI Key

UQSXZNVFQKKYMB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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